molecular formula C13H13NO3S B172791 N-(m-Hydroxyphenyl)-p-toluenesulphonamide CAS No. 3743-29-1

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Cat. No.: B172791
CAS No.: 3743-29-1
M. Wt: 263.31 g/mol
InChI Key: JKRIULAJORWCLQ-UHFFFAOYSA-N
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Description

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a toluene ring, which is further substituted with a hydroxyphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes like phosphodiesterase

Mode of Action

It’s plausible that it may interact with its targets through a mechanism similar to other phenolic compounds, which often act as inhibitors or activators of enzymatic activity . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to inflammation and oxidative stress . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the liver and gut microbiota . The compound’s bioavailability could be influenced by factors such as its physicochemical properties and the presence of transport proteins.

Result of Action

Based on the known effects of similar phenolic compounds, it could potentially exert anti-inflammatory effects, inhibit enzyme activity, or modulate cellular signaling pathways .

Action Environment

The action, efficacy, and stability of N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulfonyl chloride with m-hydroxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-(m-Hydroxyphenyl)-p-toluenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(m-Hydroxyphenyl)-p-toluenesulphonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is unique due to the presence of the hydroxyphenyl group, which can enhance its binding affinity to certain enzymes and potentially improve its antimicrobial efficacy. This structural modification distinguishes it from other sulfonamides and may offer advantages in specific applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIULAJORWCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190877
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-29-1
Record name N-(3-Hydroxyphenyl)-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3743-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(m-hydroxyphenyl)-p-toluenesulphonamide
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